molecular formula C10H14N2O4S B12645409 1H-Indole-3-ethylamine sulphate CAS No. 34685-69-3

1H-Indole-3-ethylamine sulphate

Katalognummer: B12645409
CAS-Nummer: 34685-69-3
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: XYNMIXARELPXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-3-ethylamine sulphate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-ethylamine sulphate typically involves the reaction of indole with ethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further reacted with ethylamine to produce 1H-Indole-3-ethylamine. The sulphate salt is formed by reacting the amine with sulphuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-3-ethylamine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-ethylamine sulphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Indole-3-ethylamine sulphate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in cells, modulating signaling pathways and influencing cellular functions. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Indole-3-ethylamine sulphate is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

34685-69-3

Molekularformel

C10H14N2O4S

Molekulargewicht

258.30 g/mol

IUPAC-Name

2-(1H-indol-3-yl)ethanamine;sulfuric acid

InChI

InChI=1S/C10H12N2.H2O4S/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-5(2,3)4/h1-4,7,12H,5-6,11H2;(H2,1,2,3,4)

InChI-Schlüssel

XYNMIXARELPXEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.OS(=O)(=O)O

Verwandte CAS-Nummern

61-54-1 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.